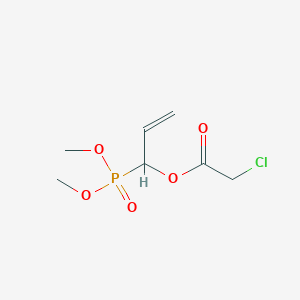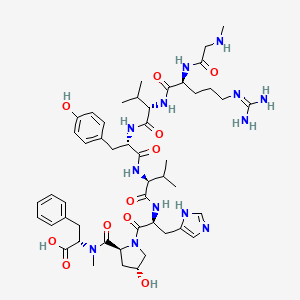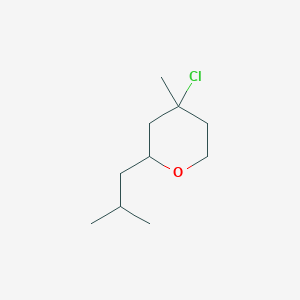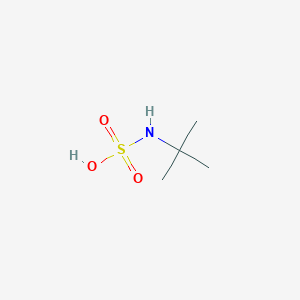
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound that features both a phosphoryl group and a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of a phosphoryl compound with a chloroacetate derivative. One common method involves the use of dimethyl (2-oxopropyl)phosphonate and chloroacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like benzene or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the chloroacetate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its phosphoryl and chloroacetate groups. The phosphoryl group can participate in phosphorylation reactions, while the chloroacetate moiety can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, including those involved in signal transduction and enzyme regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Shares the phosphoryl group but differs in the presence of a diazo group.
Dimethyl (2-oxopropyl)phosphonate: Similar phosphoryl structure but lacks the chloroacetate moiety.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
53722-19-3 |
|---|---|
Formule moléculaire |
C7H12ClO5P |
Poids moléculaire |
242.59 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClO5P/c1-4-7(13-6(9)5-8)14(10,11-2)12-3/h4,7H,1,5H2,2-3H3 |
Clé InChI |
SLODEQUANURABY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C=C)OC(=O)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)




![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)


